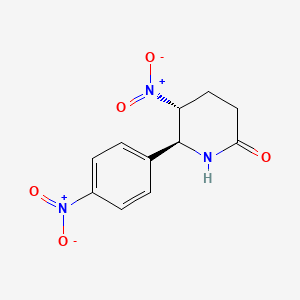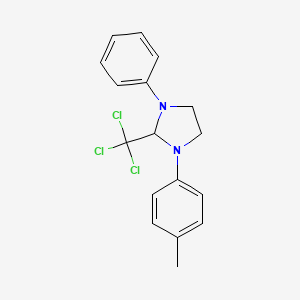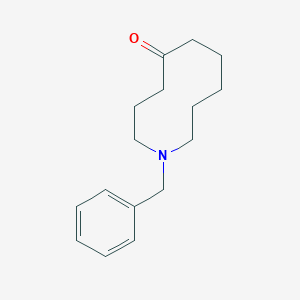
1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 4-nitrophenyl group and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole typically involves the condensation of 4-nitrobenzaldehyde with benzil and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Reduction: The major product is 1-(4-Aminophenyl)-2,5-diphenyl-1H-imidazole.
Substitution: Depending on the substituent introduced, various functionalized derivatives of the original compound can be obtained.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole involves its interaction with molecular targets through its nitrophenyl and phenyl groups. These interactions can lead to the inhibition or activation of specific biological pathways, depending on the context of its application. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with metal ions is of particular interest.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenol: A phenolic compound with a nitro group, used as an intermediate in the synthesis of various chemicals.
4-Nitrophenylchloroformate: Used in the synthesis of carbamates with antimicrobial and antioxidant activities.
Uniqueness: 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties compared to other nitrophenyl compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
61253-74-5 |
|---|---|
Molekularformel |
C21H15N3O2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-2,5-diphenylimidazole |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)19-13-11-18(12-14-19)23-20(16-7-3-1-4-8-16)15-22-21(23)17-9-5-2-6-10-17/h1-15H |
InChI-Schlüssel |
URFUPDVBEOCUCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)

![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)

![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)

![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)




![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)

